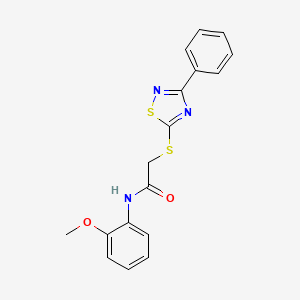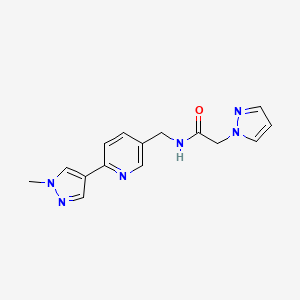![molecular formula C17H18F3NO2 B2547631 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1223884-65-8](/img/structure/B2547631.png)
2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with raw materials like o-dihydroxybenzene and ethanol, followed by substitution and nitration reactions, and finally, catalytic hydrogenation to introduce amino groups . The synthesis process is optimized for yield and purity, with recrystallization steps to obtain the final pure product. The synthesis of similar compounds also involves the reaction of substituted benzaldehydes with amines to form Schiff bases, which are characterized by their imine functional group .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . These studies reveal that the compounds prefer the enol form in the solid state and feature stable crystal structures with intramolecular hydrogen bonding and π-π packing interactions . The molecular geometry and vibrational frequencies have been calculated using computational methods such as density functional theory (DFT) and Hartree–Fock (HF) .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol." However, the related compounds studied exhibit tautomeric behavior, existing in enol form even in solvent media . Schiff bases, which are structurally related to the compound , are known to participate in various chemical reactions, including those involving their imine group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through spectroscopic methods such as IR, UV-Vis, and NMR . These studies provide insights into the electronic structure, spectroscopic properties, and thermodynamic properties of the molecules. Theoretical calculations have been used to predict properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . Additionally, the radical scavenging activities of some compounds have been assessed, indicating potential antioxidant properties .
科学的研究の応用
1. Synthesis and Characterization in Chemistry
The synthesis and characterization of chemical compounds related to 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol is a significant area of research. Studies like those by Bhunia et al. (2015) in "RSC Advances" focus on synthesizing and characterizing similar compounds for their potential applications in various fields, including material science and drug development (Bhunia et al., 2015).
2. Antioxidant Activity
Research on the antioxidant activities of phenolic compounds, which are structurally related to 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol, is also prominent. Chen et al. (2020) in "Scientific Reports" explored the structure-antioxidant activity relationship of phenolic acids, providing insights into how different functional groups impact antioxidant activities (Chen et al., 2020).
3. Photophysical Properties
Studies such as those by Wright et al. (1997) in "Journal of the American Chemical Society" focus on the photophysical properties of phenolic antioxidants, which are closely related to the structure of 2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol. Such research is crucial in understanding the electronic and optical behaviors of these compounds (Wright et al., 1997).
4. Fluorescence Sensing
The ability of certain phenolic compounds to act as fluorescence sensors for various applications, like pH sensing, is another area of research. Halder et al. (2018) in "Journal of Luminescence" demonstrated the use of a Schiff-base molecule for colorimetric and fluorescence sensing of pH, highlighting the potential of similar compounds in sensor technology (Halder et al., 2018).
5. Application in Magnetic Materials
Research by Qin et al. (2017) in "Chemistry, an Asian journal" explored the use of related phenolic compounds in the synthesis of lanthanide complexes with applications in magnetic materials. Such complexes can exhibit single-molecule magnet (SMM) behavior, which is significant in the development of high-performance magnetic materials (Qin et al., 2017).
特性
IUPAC Name |
2-ethoxy-6-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-2-23-15-8-4-6-13(16(15)22)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21-22H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZNYYVBLUGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)
![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2547549.png)
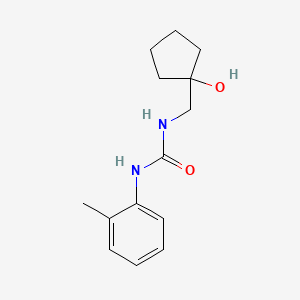
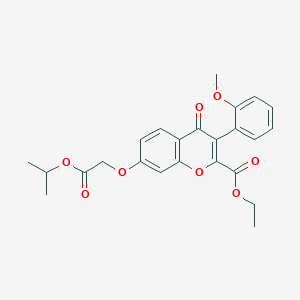
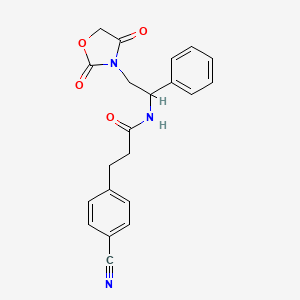
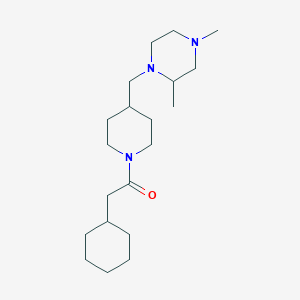
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)
![2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2547561.png)
![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)


